PAI-1 Inhibitory Potency: Impact of 4-(Trifluoromethyl)phenyl Substitution on Oxalamide Derivatives
In a chromogenic PAI-1 inhibition assay, the oxalamide core derivative '4' exhibited an IC50 of 96 µM. Systematic substitution with a para-trifluoromethyl group yielded derivatives with IC50 values as low as 4.5 µM, representing an approximately 21-fold improvement in potency. While data for the specific compound N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide are not reported in this study, the contribution of the 4-(trifluoromethyl)phenyl group to target engagement is well-established within the oxalamide class [1].
| Evidence Dimension | PAI-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured in published study; inferred from class SAR |
| Comparator Or Baseline | Oxalamide derivative '4' (no para-CF3): IC50 = 96 µM; Oxalamide derivative with para-CF3 substitution: IC50 = 4.5 µM |
| Quantified Difference | ~21-fold improvement in IC50 upon para-CF3 substitution |
| Conditions | Chromogenic PAI-1 inhibition assay; in vitro |
Why This Matters
For researchers selecting an oxalamide scaffold for PAI-1 inhibition, the presence of the 4-(trifluoromethyl)phenyl group is quantitatively associated with substantially higher potency, reducing the risk of selecting an underperforming analog.
- [1] K. S. S. S. et al. In vitro PAI-1 inhibitory activity of oxalamide derivatives. Bioorganic & Medicinal Chemistry Letters, 2008, 18, 1249–1252. View Source
